2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde
Description
Significance of Pyrimidine (B1678525) and Benzaldehyde (B42025) Moieties in Organic and Medicinal Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry. As a heterocyclic aromatic organic compound, it is a fundamental component of nucleic acids—cytosine, thymine, and uracil—which are essential for life. google.comnih.gov This biological prevalence has made the pyrimidine scaffold a "privileged structure" in drug discovery, meaning it is frequently found in potent, orally available drugs. nih.gov Pyrimidine derivatives exhibit a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govgsconlinepress.com The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, which is crucial for molecular recognition and binding to biological targets. nih.gov
Benzaldehyde, the simplest aromatic aldehyde, is a versatile precursor in organic synthesis. researchgate.net Its aldehyde functional group is highly reactive and participates in a wide range of chemical transformations, including condensations, oxidations, and reductions. researchgate.net In medicinal chemistry, the benzaldehyde moiety is incorporated into numerous pharmaceutical compounds and is a key building block for synthesizing a variety of therapeutic agents. nih.gov For instance, substituted benzaldehydes are precursors to chalcones, Schiff bases, and other heterocyclic compounds with demonstrated biological activities. researchgate.net
Role as a Heterocyclic Building Block and Scaffold in Chemical Synthesis
2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde serves as a valuable heterocyclic building block in chemical synthesis. Heterocyclic compounds are essential in the development of new materials and pharmaceuticals. researchgate.net The title compound offers multiple reactive sites for further chemical modification. The aldehyde group can be readily transformed into other functional groups or used in condensation reactions to build larger molecular frameworks. The pyrimidine ring can undergo substitution reactions, and the methoxy (B1213986) group on the benzaldehyde ring can influence the electronic properties and reactivity of the molecule.
The synthesis of such a bifunctional molecule would likely involve a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bond between the pyrimidine and benzaldehyde rings. mdpi.compreprints.orgnih.govnih.govresearchgate.net This method is widely used in the pharmaceutical industry for its efficiency and tolerance of various functional groups. preprints.org Once synthesized, this compound can be utilized to create a library of derivative compounds for screening in drug discovery programs.
Overview of Research Trajectories for Related Chemical Compounds
While specific research on this compound is not extensively documented in publicly available literature, the research trajectories of structurally similar compounds provide insight into its potential applications.
Anticancer Agents: A significant area of research for pyrimidine-benzaldehyde derivatives is in oncology. Many studies have focused on synthesizing and evaluating these compounds as inhibitors of various protein kinases, which are often dysregulated in cancer. For example, pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) derivatives have been investigated as novel inhibitors of the epidermal growth factor receptor (EGFR), with some compounds showing potent activity against mutant forms of the receptor that are resistant to existing therapies. nih.gov
Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Pyrimidine derivatives have a long history of use as antimicrobial drugs. nih.govscirp.org Research into novel pyrimidine-containing compounds, including those with benzaldehyde functionalities, continues to be an active field. For instance, novel pyrimidine analogs have demonstrated significant potential against various bacterial and fungal strains. nih.gov
Table 1: Examples of Biologically Active Pyrimidine-Benzaldehyde Derivatives
| Compound Class | Biological Activity | Research Focus |
| Pyrido[2,3-d]pyrimidines | Anticancer | EGFR Kinase Inhibition |
| Thieno[2,3-d]pyrimidines | Anticancer | EGFR Kinase Inhibition |
| Substituted Pyrimidines | Antimicrobial | Overcoming Antibiotic Resistance |
| Fused Pyrimidines | Anti-inflammatory, Analgesic | Development of Novel NSAIDs |
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-pyrimidin-5-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12-3-2-9(4-10(12)7-15)11-5-13-8-14-6-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQNEGKTJZGCPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CN=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190271-69-3 | |
| Record name | 2-methoxy-5-(pyrimidin-5-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for 2 Methoxy 5 Pyrimidin 5 Yl Benzaldehyde and Its Derivatives
Direct Synthetic Approaches to 2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde
Two primary Suzuki coupling strategies can be envisaged for the synthesis of the target compound:
Strategy A: The coupling of pyrimidin-5-ylboronic acid with a halogenated 2-methoxy-5-formylbenzene, such as 5-bromo-2-methoxybenzaldehyde.
Strategy B: The coupling of 5-bromopyrimidine (B23866) with 2-methoxy-5-formylphenylboronic acid.
Both pathways are viable, and the choice of reactants would likely depend on the commercial availability and stability of the respective boronic acids and halogenated precursors. The synthesis of pyrimidylboronic acids has been successfully demonstrated, involving lithium-halogen exchange on a bromopyrimidine followed by quenching with a borate (B1201080) ester. rsc.org This makes Strategy A a well-precedented approach.
The general conditions for such Suzuki-Miyaura couplings typically involve a palladium catalyst, a base, and a suitable solvent system. rsc.orgmdpi.com Microwave-assisted protocols have also been shown to be highly efficient for coupling reactions involving pyrimidine (B1678525) scaffolds, potentially reducing reaction times and improving yields. nih.govrsc.org
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Pyrimidin-5-ylboronic acid | 5-Bromo-2-methoxybenzaldehyde | Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ | Na₂CO₃ or K₃PO₄ | 1,4-Dioxane/Water | rsc.orgmdpi.com |
| 5-Bromopyrimidine | 2-Methoxy-5-formylphenylboronic acid | Pd(PPh₃)₄ or XPhosPdG2 | K₃PO₄ or KF | 1,4-Dioxane or Toluene | nih.govnih.gov |
Synthesis of Pyrimidine Derivatives Incorporating Methoxybenzaldehyde Moieties
Condensation Reactions with Variously Substituted Methoxybenzaldehydes
Condensation reactions provide a straightforward method for incorporating methoxybenzaldehyde moieties into larger pyrimidine-containing structures, typically through the formation of an imine (Schiff base) linkage. This approach is particularly useful when the pyrimidine core possesses a primary amine or hydrazine (B178648) functionality.
Research has demonstrated the synthesis of novel pyrazolopyrimidine-4-hydrazide derivatives through the reaction of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine with various substituted methoxybenzaldehydes. researchgate.net The reaction proceeds by the condensation of the hydrazinyl group with the aldehyde carbonyl, resulting in the formation of a hydrazone. This method allows for the facile introduction of a diverse range of methoxy-substituted phenyl rings onto the pyrimidine scaffold. researchgate.net The absence of aldehyde (CHO) and amino (NH₂) stretching vibrations in the FTIR spectra, and the appearance of a new band for the azomethine (HC=N) group, confirms the successful formation of the condensed product. researchgate.net
| Pyrimidine Precursor | Methoxybenzaldehyde Derivative | Resulting Linkage | Reference |
|---|---|---|---|
| 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine | 4-Methoxybenzaldehyde | Hydrazone (C=N-N) | researchgate.net |
| 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine | 2,4-Dimethoxybenzaldehyde (B23906) | Hydrazone (C=N-N) | researchgate.net |
| 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine | 3,4,5-Trimethoxybenzaldehyde | Hydrazone (C=N-N) | researchgate.net |
Cyclization Reactions for Fused Pyrimidine Systems
The methoxybenzaldehyde moiety can be incorporated during the initial synthesis of a pyrimidine ring, which can then undergo subsequent cyclization reactions to form fused heterocyclic systems. These fused systems, such as triazolopyrimidines, often exhibit significant biological activity.
A common strategy involves preparing a substituted pyrimidine that contains a reactive functional group, which can then be used to build the new fused ring. For instance, a 4-amino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile can be prepared from 2-(4-methoxybenzylidene)malononitrile. nih.gov This aminopyrimidine can be converted to a hydrazino derivative, which serves as a key intermediate. The reaction of this hydrazino-pyrimidine with various electrophilic reagents, such as triethyl orthoformate or nitrous acid, leads to the cyclization and formation of a fused triazole ring, yielding rsc.orgnih.govmdpi.comtriazolo[4,3-c]pyrimidine derivatives. nih.gov
| Pyrimidine Intermediate | Cyclizing Reagent | Fused System Formed | Reference |
|---|---|---|---|
| 4-Hydrazino-6-(4-methoxyphenyl)-2-(benzylthio)pyrimidine-5-carbonitrile | Triethyl orthoformate | rsc.orgnih.govmdpi.comTriazolo[4,3-c]pyrimidine | nih.gov |
| 4-Hydrazino-6-(4-methoxyphenyl)-2-(benzylthio)pyrimidine-5-carbonitrile | Acetic Anhydride | rsc.orgnih.govmdpi.comTriazolo[4,3-c]pyrimidine | nih.gov |
| 4-Hydrazino-6-(4-methoxyphenyl)-2-(benzylthio)pyrimidine-5-carbonitrile | Carbon Disulfide | rsc.orgnih.govmdpi.comTriazolo[4,3-c]pyrimidine-3-thiol | nih.gov |
Multicomponent Reaction Strategies for Pyrimidine Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substructures from each starting material. MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. Aldehydes, including various methoxybenzaldehydes, are common components in MCRs for the synthesis of pyrimidine and fused-pyrimidine scaffolds.
The Biginelli reaction is a classic example of an MCR that produces dihydropyrimidines. While not directly yielding the title compound, it exemplifies the strategy of using an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to construct the pyrimidine core. This approach can be adapted to synthesize a wide array of pyrimidine derivatives by varying the three components. For example, the reaction between an aromatic aldehyde, malononitrile, and (thio)barbituric acid is a common MCR for producing fused pyrano[2,3-d]pyrimidine systems. Theoretical studies on related MCRs, such as the synthesis of pyrido[2,3-d]pyrimidines, suggest a mechanism involving an initial Knoevenagel condensation between the aldehyde and an active methylene (B1212753) compound, followed by a Michael addition and subsequent cyclization.
| Component 1 | Component 2 | Component 3 | Resulting Scaffold | Reference |
|---|---|---|---|---|
| Aryl Aldehyde | Malononitrile | (Thio)barbituric acid | Pyrano[2,3-d]pyrimidine | tandfonline.com |
| Benzaldehyde (B42025) | Meldrum's acid | 6-Aminouracil | Pyrido[2,3-d]pyrimidine (B1209978) | tandfonline.com |
| Benzaldehyde | Ethyl acetoacetate | Urea | Dihydropyrimidine (B8664642) | tandfonline.com |
Catalytic Methods in the Synthesis of Related Compounds
Exploration of Hybrid Catalysts
The development of novel catalysts is crucial for advancing synthetic methodologies, offering improvements in yield, selectivity, and environmental sustainability. Hybrid catalysts, which combine features of different catalyst types (e.g., organocatalysts and metal catalysts, or homogeneous and heterogeneous catalysts), are an emerging area of research.
In the synthesis of pyrimidine-related fused heterocycles, various hybrid catalysts have been explored. For instance, the one-pot multicomponent synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds has been achieved using a range of catalytic systems, including organocatalysts, heterogeneous metal catalysts, nanocatalysts, and ionic liquids. One specific example is the use of a supported heterogeneous catalyst, Fe₃O₄@SiO₂-BenzIm-Fc[Cl]/ZnCl₂, for the synthesis of pyran-annulated heterocyclic scaffolds. This catalyst combines a magnetic nanoparticle core (Fe₃O₄) for easy separation, a silica (B1680970) shell, and a functionalized ionic liquid/metal complex as the active catalytic site. Such hybrid systems offer advantages like high efficiency and catalyst recyclability, aligning with the principles of green chemistry.
| Reaction Type | Catalyst | Key Features | Product Type | Reference |
|---|---|---|---|---|
| Three-component reaction of aryl aldehydes, malononitrile, and orcinol | Fe₃O₄@SiO₂-BenzIm-Fc[Cl]/ZnCl₂ | Supported heterogeneous, magnetic, reusable | Pyran-annulated bis-heterocycles | tandfonline.com |
Metal-Catalyzed Coupling Reactions
The construction of the biaryl linkage between the benzaldehyde and pyrimidine rings is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the premier methods for achieving this transformation efficiently and with high selectivity.
Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for forming carbon-carbon bonds. The synthesis of this compound can be readily achieved by coupling a pyrimidine-based organoboron reagent with a substituted benzaldehyde, or vice versa. A common approach involves the reaction of 5-bromopyrimidine with 2-methoxy-5-formylphenylboronic acid, or alternatively, pyrimidin-5-ylboronic acid with 5-bromo-2-methoxybenzaldehyde. researchgate.neteurekaselect.com The reaction is catalyzed by a palladium complex, typically with a phosphine (B1218219) ligand, in the presence of a base. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. kochi-tech.ac.jp
Buchwald-Hartwig Amination: While the Suzuki coupling is used to form the core structure, the Buchwald-Hartwig amination is invaluable for synthesizing derivatives of this compound. researchgate.netnih.gov This palladium-catalyzed reaction forms carbon-nitrogen bonds, allowing for the introduction of various amino groups onto the pyrimidine ring of a suitable precursor. rsc.orgthieme-connect.com For instance, a chloro- or bromo-substituted pyrimidine precursor can be coupled with a wide range of primary or secondary amines to generate a library of aminated derivatives. nih.govacs.org This reaction is known for its broad substrate scope and functional group tolerance.
| Reaction Type | Coupling Partners | Catalyst/Ligand | Base | Solvent | Typical Yield |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Phosphine Ligand | Na₂CO₃, K₂CO₃, KF | Toluene, Dioxane, THF/H₂O | Good to Excellent |
| Buchwald-Hartwig | Aryl Halide + Amine | Pd₂(dba)₃/Xantphos or other phosphines | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | Moderate to Good |
Derivatization and Functionalization Strategies
The structure of this compound offers multiple sites for chemical modification, making it an excellent scaffold for creating diverse molecular architectures. The aldehyde group is a particularly reactive handle for a wide array of transformations. researchgate.net Additionally, the aromatic rings can be subjected to further functionalization, although the aldehyde group often directs these reactions. acs.orgnih.gov
Alkylation and Acylation Reactions
The functional groups on this compound allow for various alkylation and acylation reactions to generate a range of derivatives.
Alkylation: The aldehyde group can be converted into a secondary alcohol via alkylation using organometallic reagents such as Grignard or organolithium compounds. niscpr.res.in This reaction adds an alkyl or aryl group to the carbonyl carbon. Subsequent oxidation can then yield a ketone. Friedel-Crafts alkylation of the aromatic rings is also a possibility, though the directing effects of the existing substituents and the potential for side reactions must be carefully considered. researchgate.netyoutube.com
Acylation: While direct acylation of the electron-deficient pyrimidine ring can be challenging, it is possible under specific conditions, often involving metalation. youtube.com More commonly, functional groups introduced onto the scaffold can be acylated. For example, if the aldehyde is converted to an amino group via reductive amination, the resulting amine can be readily acylated to form amides. Acylation of pyrimidine derivatives, particularly those with amino or hydroxyl groups, has been reported. rsc.orgnih.govnih.gov
Schiff Base Formation
One of the most straightforward and high-yielding derivatization strategies for this compound is the formation of Schiff bases (or imines). This reaction involves the condensation of the aldehyde functional group with a primary amine, typically under mild, acid-catalyzed conditions, to form a carbon-nitrogen double bond. jetir.orgresearchgate.net
The reaction is versatile, allowing for the incorporation of a vast array of chemical moieties by simply varying the primary amine used. rsc.orgjecst.org A diverse range of aliphatic and aromatic amines can be employed, leading to a large library of Schiff base derivatives with varied steric and electronic properties. This reaction is often a key step in the synthesis of more complex heterocyclic systems and molecules with potential biological activity.
| Aldehyde | Amine | Conditions | Product Type |
|---|---|---|---|
| m-Nitrobenzaldehyde | p-Chloroaniline | Ethanol, Glacial Acetic Acid (cat.), Reflux | Iminobenzyl Aniline |
| p-Methoxybenzaldehyde | 4-Amino-5-methyl-4H-s-triazole-3-thiol | Boiling Acetic Acid | Triazole Schiff Base |
| Benzaldehyde | 2,5-dichloroaniline | Neutral, Alcoholic Solution | N-benzylidene-dichloroaniline |
Process Development and Optimization in Large-Scale Synthesis
Transitioning the synthesis of this compound from a laboratory setting to a large-scale industrial process requires careful optimization of multiple parameters to ensure efficiency, cost-effectiveness, safety, and reproducibility. numberanalytics.com
For a Suzuki-Miyaura coupling, key areas for optimization include:
Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a primary economic driver. This involves screening different ligands and pre-catalysts to find a system with the highest turnover number (TON) and turnover frequency (TOF). rsc.org
Reaction Conditions: Parameters such as temperature, reaction time, and the choice of base and solvent must be fine-tuned. The use of more environmentally benign solvents and milder conditions is often a goal.
Work-up and Purification: On a large scale, chromatographic purification is often impractical. Developing robust crystallization or extraction procedures is crucial for isolating the product with high purity. researchgate.net Techniques for removing residual palladium to parts-per-million (ppm) levels are also critical, especially for pharmaceutical intermediates. scite.ai
Automated systems and Design of Experiments (DoE) methodologies are increasingly used to efficiently explore the reaction parameter space and identify optimal conditions for scale-up. rsc.org
Utility in Compound Library Generation and High-Throughput Synthesis
This compound is an ideal scaffold for the generation of compound libraries used in high-throughput screening (HTS), a cornerstone of modern drug discovery. Its structure contains a central core that can be systematically decorated with diverse chemical functionalities.
The aldehyde group is particularly well-suited for automated parallel synthesis. It can be readily converted into a wide range of other functional groups or used in multicomponent reactions. For example, libraries of Schiff bases, secondary amines (via reductive amination), or various heterocyclic rings can be rapidly synthesized in 96-well or 384-well plate formats. mdpi.com
By combining a set of diverse amines with the core benzaldehyde structure, a large library of distinct compounds can be generated with minimal synthetic effort. This approach allows for the rapid exploration of chemical space around the this compound scaffold, which can accelerate the identification of new molecules with desired biological or material properties.
Chemical Reactivity and Reaction Mechanism Investigations
Reactivity Profile of the Aldehyde Functional Group
The aldehyde group (-CHO) is the primary site of reactivity for many transformations involving 2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide range of nucleophiles. This intrinsic reactivity allows the aldehyde to participate in numerous reactions, including additions, condensations, and oxidations. Its position on the aromatic ring, influenced by the adjacent methoxy (B1213986) and pyrimidinyl groups, modulates this inherent reactivity. The aldehyde function serves as a crucial handle for molecular elaboration, enabling the synthesis of more complex derivatives such as Schiff bases, hydrazones, and various heterocyclic systems.
Electronic and Steric Effects of Methoxy and Pyrimidinyl Substituents on Reactivity
The chemical behavior of this compound is significantly influenced by the electronic and steric properties of its substituents.
Methoxy Group (-OCH₃): Located at the C2 position (ortho to the aldehyde), the methoxy group is a strong electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The dominant +R effect increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. This activation, however, is tempered by its steric bulk, which can hinder the approach of reagents to the adjacent aldehyde group.
Pyrimidinyl Group: The 5-pyrimidinyl substituent, located at the C5 position (para to the aldehyde), is an electron-withdrawing group (EWG) due to the presence of two electronegative nitrogen atoms in the heteroaromatic ring. This -I and -R effect deactivates the benzene ring towards electrophilic attack and influences the reactivity of the aldehyde.
Combined Influence: The opposing electronic effects of the methoxy and pyrimidinyl groups create a "push-pull" system. The electron-donating methoxy group enhances the nucleophilicity of the aromatic ring, while the electron-withdrawing pyrimidinyl and aldehyde groups decrease it. This electronic balance precisely tunes the reactivity of the aldehyde carbonyl, making it sufficiently electrophilic for nucleophilic additions without being overly reactive.
| Substituent | Position | Electronic Effect | Impact on Reactivity |
| Aldehyde (-CHO) | C1 | Electron-withdrawing (-I, -R) | Deactivates aromatic ring; electrophilic site for nucleophilic attack. |
| Methoxy (-OCH₃) | C2 | Electron-donating (+R > -I) | Activates aromatic ring; may sterically hinder the aldehyde group. |
| Pyrimidinyl | C5 | Electron-withdrawing (-I, -R) | Deactivates aromatic ring; influences the overall electron distribution. |
Electrophilic Aromatic Substitution Reactions
The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), with the regiochemical outcome dictated by the directing effects of the existing substituents.
Directing Effects:
The methoxy group is a powerful ortho-, para-director.
The aldehyde and pyrimidinyl groups are meta-directors.
Nucleophilic Addition and Condensation Reactions
The aldehyde functionality is highly prone to nucleophilic addition and subsequent condensation reactions. These transformations are fundamental to the synthetic utility of this compound, providing pathways to a diverse range of derivatives. uni.lu
Common reactions include:
Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases), a common strategy for creating ligands and biologically active molecules. researchgate.net
Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base leads to the formation of a new carbon-carbon double bond. nih.gov
Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene.
Multi-component Reactions: The compound can serve as the aldehyde component in powerful one-pot syntheses like the Biginelli or Hantzsch reactions to create complex heterocyclic structures. nih.govnih.gov
| Reaction Type | Reagent(s) | Product Type |
| Schiff Base Formation | Primary Amines (R-NH₂) | Imine |
| Knoevenagel Condensation | Active Methylene Compounds | α,β-Unsaturated compound |
| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |
| Grignard Reaction | Grignard Reagents (R-MgX) | Secondary Alcohol |
| Biginelli Reaction | β-ketoester, Urea (B33335)/Thiourea | Dihydropyrimidinone |
Intramolecular Cyclization Pathways
Derivatives of this compound are valuable precursors for intramolecular cyclization reactions to form fused heterocyclic systems. By introducing a suitable nucleophile onto a side chain, ring closure can be induced, often involving the aldehyde carbon. For example, a derivative containing a nucleophilic group (like an amine or thiol) at an appropriate position can attack the aldehyde to form a new ring. Mechanistic studies show that such transformations can proceed through initial condensation or addition, followed by a cyclization step that may be promoted by acid or base catalysis. rsc.orgnih.gov These pathways are crucial for the synthesis of complex polycyclic molecules with potential pharmaceutical applications. nih.gov
Chelation Properties and Metal Complex Formation of Derivatives
The structure of this compound is conducive to the formation of derivatives that can act as chelating ligands for metal ions. While the aldehyde itself is a weak ligand, it can be readily converted into multidentate ligands. For instance, condensation with hydrazines, hydroxylamines, or aminoguanidines can produce hydrazones, oximes, or guanylhydrazones, respectively. In these derivatives, the pyrimidinyl nitrogen atoms, along with the nitrogen and/or oxygen atoms of the newly formed side chain, can act as donor sites to coordinate with metal ions, forming stable chelate rings. The methoxy group's oxygen atom can also participate in coordination, further enhancing the stability of the resulting metal complexes. uobaghdad.edu.iqresearchgate.netmdpi.com
| Potential Donor Atom | Location | Role in Chelation |
| Pyrimidine (B1678525) Nitrogen (N1) | Pyrimidine Ring | Lewis basic site for metal coordination. |
| Pyrimidine Nitrogen (N3) | Pyrimidine Ring | Lewis basic site for metal coordination. |
| Iminic Nitrogen | Schiff Base Derivative | Can coordinate with a metal ion. |
| Carbonyl/Hydroxyl Oxygen | Aldehyde/Oxime/Hydrazone Derivative | Can act as a donor atom. |
| Methoxy Oxygen | Benzene Ring | Potential weak coordination site. |
Structural Elucidation and Advanced Spectroscopic Characterization
Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde, the molecular formula is established as C₁₂H₁₀N₂O₂. This composition leads to a calculated monoisotopic mass of 214.07423 Da. uni.lu
Liquid Chromatography-Mass Spectrometry (LC/MS) with Electrospray Ionization (ESI) is a common technique for analyzing chemical compounds. While experimental LC/MS-ESI data for this specific compound is not available in the searched literature, predicted data indicates the expected mass-to-charge ratios (m/z) for various adducts that would be observed in an analysis. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 215.08151 |
| [M+Na]⁺ | 237.06345 |
| [M-H]⁻ | 213.06695 |
| [M+NH₄]⁺ | 232.10805 |
| [M+K]⁺ | 253.03739 |
| [M]⁺ | 214.07368 |
Data sourced from PubChem CID 10727355. uni.lu
Without access to peer-reviewed articles or patents detailing the synthesis and characterization of this compound, the generation of a comprehensive and accurate article according to the requested outline cannot be completed.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra typically exhibit absorption bands corresponding to π → π* and n → π* transitions of the aromatic rings and the carbonyl group.
Table 1: Predicted UV-Vis Absorption Maxima
| Electronic Transition | Predicted λmax (nm) | Chromophore |
|---|---|---|
| π → π* | > 248 | Benzaldehyde (B42025) & Pyrimidine (B1678525) Rings |
Elemental Analysis
Elemental analysis is a fundamental technique for determining the elemental composition of a pure chemical compound. For this compound, with the molecular formula C₁₂H₁₀N₂O₂, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).
The calculated elemental composition serves as a benchmark for experimental verification of the compound's purity and identity. Experimental values obtained from combustion analysis are typically expected to be within ±0.4% of the theoretical values.
Table 2: Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 12 | 144.12 | 67.28 |
| Hydrogen | H | 1.01 | 10 | 10.10 | 4.72 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 13.08 |
| Oxygen | O | 16.00 | 2 | 32.00 | 14.94 |
| Total | | | | 214.24 | 100.00 |
Thermal Analysis (e.g., TGA/DTA/DrTG) for Stability Investigations
Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Derivative Thermogravimetry (DrTG), are employed to investigate the thermal stability and decomposition behavior of a compound. These methods measure the change in a material's physical and chemical properties as a function of temperature.
For this compound, a TGA analysis would reveal the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. The DTA curve would indicate whether the decomposition processes are exothermic or endothermic. The DrTG curve, being the first derivative of the TGA curve, helps in identifying the temperatures of maximum decomposition rates. While specific experimental thermal analysis data for this compound is not available, a typical analysis would provide crucial information about its thermal stability, which is vital for determining its handling and storage conditions.
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic structure of molecules. researchgate.net DFT methods are employed to calculate a wide range of molecular properties by approximating the electron density of the system.
Geometric optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to find this lowest energy conformation. The optimization process yields critical data on bond lengths, bond angles, and dihedral angles.
Following optimization, a vibrational analysis is conducted. This calculation serves two primary purposes: first, to confirm that the optimized structure is a true energy minimum by ensuring the absence of imaginary frequencies, and second, to predict the molecule's infrared (IR) and Raman spectra. researchgate.net The calculated vibrational frequencies can be compared with experimental data to validate the computational model. researchgate.net
Table 1: Illustrative Data from Geometric Optimization of this compound This table illustrates the type of data obtained from a geometric optimization calculation. Actual values require a specific computational study.
| Structural Parameter | Description | Predicted Value |
| Bond Lengths (Å) | ||
| C=O (aldehyde) | Length of the carbonyl double bond. | Value |
| C-O (methoxy) | Length of the carbon-oxygen single bond. | Value |
| C-C (phenyl-pyrimidine) | Length of the bond connecting the two rings. | Value |
| **Bond Angles (°) ** | ||
| O=C-H (aldehyde) | Angle defining the aldehyde group geometry. | Value |
| C-O-C (methoxy) | Angle of the methoxy (B1213986) ether linkage. | Value |
| Dihedral Angles (°) | ||
| Phenyl-Pyrimidine | Torsional angle describing the rotation between the two rings. | Value |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Analysis of the spatial distribution of these orbitals reveals likely sites for nucleophilic and electrophilic attack. wuxibiology.com
Table 2: Key Parameters from Frontier Molecular Orbital Analysis This table outlines the principal metrics derived from FMO analysis. Specific values for the title compound are not available in the provided search results.
| Parameter | Symbol | Description |
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to the molecule's electron-donating ability. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to the molecule's electron-accepting ability. |
| Energy Gap | ΔE | The difference between ELUMO and EHOMO; a crucial indicator of chemical stability and reactivity. |
Natural Bond Orbital (NBO) Analysis
Molecular Electrostatic Potential (MESP) analysis creates a color-coded map of the electrostatic potential on the molecule's surface. nih.gov This map is an invaluable tool for predicting how the molecule will interact with other chemical species. researchgate.net
Electron-rich regions (typically colored red or yellow) show negative electrostatic potential and are susceptible to electrophilic attack. These areas often correspond to lone pairs on heteroatoms like oxygen and nitrogen.
Electron-poor regions (typically colored blue) show positive electrostatic potential and are susceptible to nucleophilic attack. These areas are often located around hydrogen atoms bonded to electronegative atoms.
Neutral regions (typically colored green) indicate areas of near-zero potential.
The MESP map provides a visual guide to the molecule's reactive sites and is instrumental in understanding non-covalent interactions. nih.gov
Fukui function analysis offers a more quantitative approach to identifying reactive sites within a molecule. nih.gov It uses the principles of conceptual DFT to calculate the change in electron density at a specific atomic site when an electron is added or removed. This allows for the prediction of the most likely sites for:
Nucleophilic attack (where an electron is accepted), identified by the f+ function.
Electrophilic attack (where an electron is donated), identified by the f- function.
Radical attack , identified by the f0 function.
This analysis provides specific atomic indices that pinpoint the most reactive atoms, complementing the broader picture provided by MESP analysis. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Reactive Properties
While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov An MD simulation models the movement of every atom in the system by solving Newton's equations of motion.
For this compound, MD simulations could be used to:
Explore its conformational landscape and the flexibility of the bond linking the phenyl and pyrimidine (B1678525) rings.
Simulate its behavior in different solvents (e.g., water, ethanol) to understand solvation effects and intermolecular interactions. researchgate.net
Study its interaction with biological targets, such as proteins or enzymes, by simulating the ligand-receptor complex to understand binding stability and dynamics. nih.govresearchgate.net
These simulations provide a time-resolved view of molecular behavior that is inaccessible through static quantum chemical calculations alone.
Prediction of Photophysical Properties (e.g., UV-Vis Spectra, Quantum Yield)
The photophysical properties of a molecule, which dictate its interaction with light, are of fundamental importance. These properties include the absorption and emission of light, as well as the efficiency of these processes. For this compound, theoretical calculations can predict its ultraviolet-visible (UV-Vis) absorption spectrum. This is typically achieved using Time-Dependent Density Functional Theory (TD-DFT), a computational method that can forecast the electronic transitions of a molecule.
The predicted UV-Vis spectrum for a molecule like this compound would likely exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, generally of higher energy, are associated with the conjugated π-system of the benzaldehyde (B42025) and pyrimidine rings. The n → π* transitions, which are typically weaker, involve the non-bonding electrons of the oxygen and nitrogen atoms. The solvent environment can also influence these absorption maxima, a phenomenon that can be modeled computationally.
The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can also be estimated through computational means. This involves calculating the rates of both radiative (fluorescence) and non-radiative decay pathways from the excited state. While these calculations are complex, they provide valuable insights into the potential luminescent properties of the compound.
Table 1: Predicted Photophysical Properties of this compound
| Property | Predicted Value | Method |
|---|---|---|
| Maximum Absorption Wavelength (λmax) | 250 - 350 nm | TD-DFT |
| Molar Absorptivity (ε) | High (indicative of π → π* transitions) | TD-DFT |
| Fluorescence Quantum Yield (ΦF) | Low to moderate | Ab initio calculations |
Note: The values in this table are hypothetical predictions based on the general behavior of similar aromatic and heterocyclic compounds and are intended for illustrative purposes pending specific computational studies on this compound.
Quantum Chemical Modeling for Electronic Structure and Stability
Quantum chemical modeling is instrumental in understanding the electronic structure and thermodynamic stability of this compound. Methods such as Density Functional Theory (DFT) are commonly employed to determine the molecule's optimized geometry, molecular orbital energies, and charge distribution.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic behavior of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxybenzene ring, while the LUMO is likely to be centered on the electron-deficient pyrimidine ring and the benzaldehyde group.
The molecular electrostatic potential (MEP) surface can also be calculated to visualize the charge distribution and identify regions that are susceptible to electrophilic or nucleophilic attack. In this compound, the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine ring are expected to be regions of negative electrostatic potential, making them potential sites for electrophilic interaction.
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical stability and reactivity |
| Dipole Moment | Moderate | Influences solubility and intermolecular interactions |
Note: The values in this table are hypothetical and based on typical results for analogous molecular structures. Specific computational research is required for precise values for this compound.
Medicinal Chemistry and Biological Activity of 2 Methoxy 5 Pyrimidin 5 Yl Benzaldehyde and Its Derivatives
Broad Pharmacological Potential of the Pyrimidine (B1678525) Core Structure
The pyrimidine ring is a fundamental heterocyclic scaffold and a key constituent of essential biomolecules, including the nucleobases cytosine, thymine, and uracil, which form the building blocks of DNA and RNA. nih.govnih.gov This inherent biological relevance has made pyrimidine and its derivatives a cornerstone in drug discovery. nih.gov The structural similarity of the pyrimidine nucleus to biological molecules allows for critical interactions with a wide array of biological targets, such as enzymes and proteins. nih.govnih.gov
Consequently, pyrimidine derivatives have demonstrated an extensive range of pharmacological activities. nih.govbenthamdirect.com Medicinal chemists have successfully developed numerous therapeutic agents containing the pyrimidine nucleus, which exhibit properties including anticancer, antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and antihypertensive effects. nih.govbenthamdirect.comnih.gov The versatility of the pyrimidine scaffold allows for extensive chemical modification at its various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. benthamdirect.com This adaptability has led to the development of drugs targeting a broad spectrum of diseases, solidifying the pyrimidine core as a "privileged structure" in medicinal chemistry. nih.gov The stability conferred by its aromaticity, combined with reactive sites that permit functionalization, makes it an ideal framework for designing novel and potent biologically active compounds. benthamdirect.com
Anticancer and Cytotoxic Activities
The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents, owing to its structural role in nucleic acids, making it a prime candidate for antimetabolite drugs. nih.gov Derivatives of 2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde build upon this foundation, with research exploring their potential to induce cancer cell death and inhibit tumor growth through various mechanisms.
In Vitro Cytotoxicity Assays (e.g., against HepG2, HCT116, A549, Jurkat, K562 cell lines)
Numerous studies have demonstrated the potent cytotoxic effects of pyrimidine derivatives against a panel of human cancer cell lines. The antiproliferative activity is often evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Derivatives incorporating the pyrimidine core have shown significant efficacy against lung (A549), liver (HepG2), and colon (HCT116) cancer cell lines. For instance, a series of novel thieno[2,3-d]pyrimidine (B153573) derivatives were synthesized and evaluated for their cytotoxic potential. researchgate.net Among them, a compound featuring a methoxy (B1213986) group, 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine, displayed particularly potent and broad-spectrum activity with very low IC50 values against A549, HCT116, and MCF-7 (breast cancer) cell lines. researchgate.net Similarly, new indolyl-pyrimidine hybrids have been shown to possess broad-spectrum cytotoxic activity against HepG2 and HCT-116 cancer cells. nih.gov Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have also demonstrated good cytotoxic activity against HepG2 and HCT-116 cell lines. benthamdirect.com
The data below summarizes the in vitro cytotoxicity (IC50 in µM) of selected pyrimidine derivatives against various human cancer cell lines, illustrating the potential of this structural class.
| Compound Class | Specific Derivative Example | A549 (Lung) | HepG2 (Liver) | HCT116 (Colon) | Reference |
|---|---|---|---|---|---|
| Thieno[2,3-d]pyrimidines | 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine | 0.00279 µM | - | 0.00669 µM | researchgate.net |
| Pyrazolo[3,4-d]pyrimidines | Pyrazolo derivative 14d | - | 3.65 µM | 2.00 µM | benthamdirect.com |
| Indolyl-pyrimidine Hybrids | Compound 4g | - | 5.02 µM | 6.6 µM | nih.gov |
| 4-Thiophenyl-pyrimidines | Compound 11a (Pyrimidine-based) | - | Moderate Activity | - | nih.gov |
| Benzimidazole (B57391) Derivatives | Compound se-182 | 15.80 µM | 15.58 µM | - | jksus.org |
| Benzofuran Derivatives | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | 3.5 µM | 3.8 µM | >10.8 µM | mdpi.com |
Enzymatic Inhibition Studies (e.g., Kinase Inhibitors, BMPR2, Thymidylate Synthase)
The anticancer activity of pyrimidine derivatives often stems from their ability to inhibit specific enzymes that are crucial for the growth and survival of cancer cells.
Kinase Inhibitors: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The pyrimidine scaffold is an isostere of the adenine (B156593) ring of ATP, allowing molecules that contain it to act as competitive inhibitors in the ATP-binding site of kinases. nih.gov Derivatives such as pyrazolo[3,4-d]pyrimidines have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govbenthamdirect.com A notable example of a highly relevant structure is 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580), which selectively inhibits the cFMS kinase. nih.gov This demonstrates that the methoxy-benzyl-pyrimidine motif is a viable scaffold for potent and selective kinase inhibition.
BMPR2 Inhibitors: Bone Morphogenetic Protein Receptor Type 2 (BMPR2) is a serine/threonine receptor kinase involved in cell proliferation, differentiation, and apoptosis. nih.govresearchgate.net While specific inhibitors for BMPR2 are rare, screening of large chemical libraries has identified potent and selective inhibitors based on aminopyrimidine and benzimidazole cores. nih.govresearchgate.net These discoveries highlight the potential for pyrimidine-based structures to target less-explored kinases like BMPR2, which is implicated in several diseases, including cancer. researchgate.net
Thymidylate Synthase (TS) Inhibitors: Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. wikipedia.orgmdpi.com Inhibition of TS leads to a depletion of dTMP, which disrupts DNA replication and repair, ultimately causing cell death. wikipedia.org This mechanism is a clinically validated strategy in cancer chemotherapy, with drugs like 5-fluorouracil (B62378) acting as indirect TS inhibitors. nih.gov Pyrimidine derivatives have been designed as direct and potent inhibitors of TS, offering a more specific mechanism of action. nih.govnih.gov For instance, certain propenal derivatives of pyrimidine bases have been shown to be potent inhibitors of thymidylate synthesis in leukemia cells. nih.gov
Mechanisms of Antitumor Action
The cytotoxic effects of pyrimidine derivatives are executed through several intricate cellular mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death. Studies on various methoxy-substituted pyrimidine analogues have shown they can trigger apoptosis through the mitochondrial (intrinsic) pathway. nih.govmdpi.com This often involves an increase in the generation of intracellular reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential (MMP), and the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. mdpi.com
Another key mechanism is the disruption of the cell cycle. mdpi.com By interfering with the cellular machinery that governs cell division, these compounds can cause cancer cells to arrest in specific phases of the cell cycle, such as the S or G2/M phase, preventing them from proliferating. mdpi.com Furthermore, some pyrimidine derivatives have been found to inhibit cancer cell migration, a critical step in metastasis. nih.gov At the molecular level, these compounds can modulate critical oncogenic signaling pathways, such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, which are frequently hyperactivated in various cancers. nih.gov
Antimicrobial Properties
In an era of increasing antimicrobial resistance, the development of new antibacterial agents is a global health priority. The pyrimidine scaffold has long been recognized for its potential in creating effective antimicrobial drugs.
Antibacterial Efficacy (against Gram-positive and Gram-negative bacteria)
Derivatives of pyrimidine have consistently demonstrated broad-spectrum antibacterial activity. They are effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govtandfonline.com The efficacy of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible bacterial growth.
Structurally related compounds, such as tetrahydropyrimidinyl-substituted benzimidazoles, have shown potent activity. Specifically, a derivative containing a 3-methoxy-phenyl group was synthesized and evaluated for its antibacterial properties. nih.gov Dihydropyrimidine (B8664642) derivatives have also been extensively studied, with some compounds showing high inhibitory effects against Acinetobacter baumannii and S. aureus. nih.gov Furthermore, certain 2-(benzylthio)pyrimidine derivatives have been found to be active against multi-resistant strains of E. coli and S. aureus, highlighting their potential to combat drug-resistant infections. scirp.org
The following table presents the antibacterial activity (MIC in µg/mL) of selected pyrimidine-related compounds against various bacterial strains.
| Compound Class | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| Dihydropyrimidines | S. aureus | 62.5 | A. baumannii | 62.5 | nih.gov |
| - | - | P. aeruginosa | 250 | ||
| Amidinobenzimidazoles | MRSA | 8 | E. coli (ESBL) | 4 | tandfonline.com |
| - | - | K. pneumoniae (ESBL) | 8 | ||
| Tetrahydropyrimidinyl-benzimidazoles | S. pyogenes | 2 | E. coli | 1 | nih.gov |
| - | - | M. catarrhalis | 2 | ||
| 2-(Benzylthio)pyrimidines | S. aureus (Multi-resistant) | Active | E. coli (Multi-resistant) | Active | scirp.org |
Antifungal Efficacy
The pyrimidine nucleus is a constituent of various natural and synthetic compounds that exhibit significant antifungal properties. Research into pyrimidine derivatives has led to the development of new antifungal agents. For instance, a study on novel pyrrolopyrimidine derivatives of methoxybenzaldehydes demonstrated notable antifungal activity. asianpubs.orgresearchgate.net In this research, compounds were synthesized by reacting substituted methoxybenzaldehydes with 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine. The resulting derivatives were tested in vitro against fungal strains such as Candida albicans and Saccharomyces cerevisiae. researchgate.net
The study revealed that certain derivatives exhibited more potent antifungal activity than the standard drug fluconazole. asianpubs.orgresearchgate.net Specifically, derivatives incorporating 2,4-dimethoxybenzaldehyde (B23906) and 4-hydroxy-3-methoxybenzaldehyde showed significant efficacy. researchgate.net While these compounds are not direct derivatives of this compound, they share the core methoxybenzaldehyde and pyrimidine-like (pyrrolopyrimidine) structures, suggesting that this scaffold is a promising area for the development of new antifungal drugs. asianpubs.orgresearchgate.netresearchgate.net
A separate high-throughput screening of approximately 50,000 synthetic compounds identified a novel pyrimidine-based chemical scaffold with broad-spectrum antifungal activity, including against molds that are typically difficult to treat. nih.gov The identified compound demonstrated a minimum inhibitory concentration (MIC) of 8–16 µg/mL against Aspergillus fumigatus and potent activity against Scedosporium apiospermum with an MIC of 2 µg/mL. nih.gov Further investigation suggested that this class of compounds may target the endoplasmic reticulum, leading to a disruption of its function. nih.gov
Another study focused on pyrimidine derivatives containing an amide moiety and evaluated their in vitro antifungal activities against various plant pathogenic fungi. nih.gov Certain compounds in this series exhibited excellent antifungal activity against Phomopsis sp., with EC50 values superior to the commercial fungicide Pyrimethanil. nih.gov
Interactive Data Table: Antifungal Activity of Select Pyrimidine Derivatives
| Compound/Derivative Class | Fungal Strain | Activity Metric | Result | Reference |
| Pyrrolopyrimidine derivatives of methoxybenzaldehydes | Candida albicans, S. cerevisiae | In vitro testing | More potent than fluconazole | asianpubs.orgresearchgate.netresearchgate.net |
| Novel pyrimidine-based scaffold | Aspergillus fumigatus | MIC | 8–16 µg/mL | nih.gov |
| Novel pyrimidine-based scaffold | Scedosporium apiospermum | MIC | 2 µg/mL | nih.gov |
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | EC50 | 10.5 µg/ml | nih.gov |
Other Significant Biological Activities
Antiviral Activity
For instance, a series of hydroxy-substituted benzaldehydes and related compounds were investigated for their activity against herpes simplex type I (HSV-1) and influenza A viruses. researchgate.net This study found that salicylaldehyde (B1680747) and 2,3-dihydroxybenzaldehyde (B126233) could suppress the replication of HSV-1. researchgate.net The structure-activity relationship analysis suggested that the presence and position of hydroxyl groups on the benzaldehyde (B42025) ring are crucial for antiviral activity. researchgate.net Another study synthesized novel 2-[(substitutedphenyl/heteroaryl)imino]-3-phenyl-1,3-thiazolidin-4-ones, with one derivative showing activity against a thymidine (B127349) kinase-deficient strain of varicella-zoster virus (VZV) with an EC50 of 37 µM.
Furthermore, research on nucleoside analogues containing a pyrimidine moiety has demonstrated antiviral potential. A study on 1,2,3-triazolyl nucleoside analogues, where a 1,2,3-triazol-4-yl-β-d-ribofuranosyl fragment was attached to a pyrimidine ring, showed that some of these compounds exhibited moderate activity against the influenza A H1N1 virus and high potency against the Coxsackie B3 virus. nih.gov
Anti-inflammatory and Analgesic Effects
Pyrimidine derivatives have been extensively studied for their anti-inflammatory and analgesic properties. niscpr.res.in The mechanism of action for the anti-inflammatory effects of many pyrimidine-based compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govnih.gov Research has indicated that pyrimidine derivatives featuring methoxy and nitro groups tend to exhibit enhanced COX-2 inhibitory potential. nih.gov
A study focused on new pyrimidine-5-carbonitriles as COX-2 inhibitors found that several synthesized compounds demonstrated potent activity at minimal concentrations, with IC50 values in the submicromolar range. mdpi.com Specifically, compounds with a 4-methoxyphenyl (B3050149) substituent on the pyrimidine ring showed significant COX-2 inhibition. mdpi.com For example, certain derivatives were found to be nearly as potent as the reference drug Celecoxib and significantly more potent than Nimesulide. mdpi.com
In terms of analgesic activity, various pyrimidine derivatives have shown promising results. niscpr.res.in One study synthesized a number of pyrimidine derivatives and screened them for both anti-inflammatory and analgesic activities. niscpr.res.in While the anti-inflammatory effects were moderate, one compound exhibited a significant analgesic effect of 75% at a dose of 100 mg/kg. niscpr.res.in Another study on thiophene-pyrazole derivatives, which can be considered bioisosteres of some pyrimidine systems, also reported potent analgesic and anti-inflammatory activities. nih.gov
Interactive Data Table: COX-2 Inhibition by Select Pyrimidine Derivatives
| Compound/Derivative Class | COX-2 % Inhibition (at 10⁻⁸ M) | IC50 (µM) | Reference |
| 2-((Benzo[d]oxazol-2-ylmethyl)amino)-4-(4-methoxyphenyl)-6-methoxypyrimidine-5-carbonitrile | 77.01 ± 0.03 | 0.20 ± 0.01 | mdpi.com |
| N-((4-(5-cyano-4-(4-methoxyphenyl)-6-((4-sulfamoylphenyl)amino)pyrimidin-2-yl)phenyl)sulfonyl)acetamide | 75.25 ± 1.1 | 0.18 ± 0.01 | mdpi.com |
| 4-(5-cyano-4-(4-methoxyphenyl)-6-((4-sulfamoylphenyl)amino)pyrimidin-2-yl)benzenesulfonamide | 76.14 ± 1.05 | 0.16 ± 0.01 | mdpi.com |
| Celecoxib (Reference) | - | 0.19 ± 0.01 | mdpi.com |
| Nimesulide (Reference) | - | 1.50 ± 0.02 | mdpi.com |
Anticonvulsant Activity
The search for new antiepileptic drugs has led to the investigation of various heterocyclic compounds, including pyrimidine derivatives. Several studies have demonstrated the potential of this scaffold in developing effective anticonvulsant agents.
One study involved the synthesis of a series of 2-[2-(substituted benzylidene) hydrazinyl]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile derivatives. nih.gov These compounds were evaluated for their anticonvulsant activity using the maximal electroshock (MES) seizure model in mice. Several of the synthesized compounds were found to be highly active at a low dose, indicating their ability to prevent the spread of seizures. nih.gov
Another research effort focused on newer 5,6-dihydropyrimidine-2(1H)-thione derivatives. researchgate.net These compounds were tested in both the MES and subcutaneous pentylenetetrazole (scPTZ) models. The results showed that some of these derivatives were significantly more potent than the standard drug ethosuximide (B1671622) in the scPTZ test and exhibited 100% protection in the MES test. researchgate.net Importantly, these active compounds did not show any signs of motor impairment in neurotoxicity screenings. researchgate.net
Furthermore, a study on new derivatives of 5-methoxy-2-mercapto benzimidazole, which were condensed with different aryl aldehydes, also reported anticonvulsant activity. researchgate.netscholarsresearchlibrary.com All the synthesized compounds in this series demonstrated the ability to delay the onset of seizures and reduce the number of seizure attacks in a yohimbine (B192690) hydrochloride-induced epilepsy model. researchgate.netscholarsresearchlibrary.com
Antihypertensive Properties
Pyrimidine derivatives have been investigated for their potential as antihypertensive agents, with a significant focus on their ability to act as calcium channel blockers. nih.govnih.gov The blockade of calcium channels is a well-established mechanism for reducing blood pressure.
A study on novel dihydropyrimidine derivatives as calcium channel blockers demonstrated that these compounds can impart potent and long-acting antihypertensive effects in vivo. nih.gov Structure-activity relationship studies within this series revealed that specific substitutions on the pyrimidine ring were optimal for vasorelaxant activity. nih.gov
Another study focused on a series of 5-(substituted benzylidene)-2,4,6(1H,3H,5H)-pyrimidinetriones. nih.gov These compounds were found to reduce blood pressure in hypertensive rats. The mechanism of action was determined to be vasodilation, which was mediated through calcium channel antagonism, as well as antioxidant and anti-inflammatory pathways. nih.gov The compounds caused a rightward shift in the concentration-response curves for calcium chloride, indicating a calcium channel blocking effect. nih.gov
Research on Biginelli-derived pyrimidines and fused pyrimidines also identified several compounds with significant ex vivo calcium channel blocking activity compared to the reference drug nifedipine. mdpi.com The most promising of these compounds also demonstrated good hypotensive activity when administered intravenously in dogs. mdpi.com
Antimonoamine Oxidase Activity
The pyrimidine nucleus is a versatile scaffold that has been explored for a wide range of biological activities. Certain pyrimidine derivatives have been investigated for their potential to inhibit monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. Studies on condensed pyrimidines have shown that this class of compounds can act as reversible and selective inhibitors of MAO-A nih.gov. For instance, research into 4,6-diphenylpyrimidine (B189498) derivatives identified their potential for the inhibition of monoamine oxidase, highlighting the relevance of the pyrimidine core in designing MAO inhibitors nih.gov.
While the broader class of pyrimidine derivatives has shown promise, specific experimental data on the monoamine oxidase inhibitory activity of this compound and its direct derivatives is not extensively documented in the current scientific literature. Structure-activity relationship studies on related condensed pyrimidines have indicated that substituents on the diazine nucleus can significantly modulate enzyme inhibition nih.gov. Therefore, while the core structure suggests potential for MAO interaction, dedicated enzymatic assays would be necessary to quantify the specific inhibitory potency and selectivity of this compound against MAO-A and MAO-B.
Antioxidant and Free Radical Scavenging Activities
The chemical scaffold of this compound, which combines a 2-methoxyphenol moiety with a pyrimidine ring, suggests a potential for antioxidant and free radical scavenging activities. Both pyrimidine and methoxyphenol derivatives are known to possess such properties ijpsonline.comresearchgate.net. The human body is consistently exposed to oxidative stress from excess production of free radicals, which can damage cells and are implicated in numerous diseases ijpsonline.com. Antioxidants can mitigate this damage by neutralizing these reactive species ijpsonline.com.
The antioxidant capacity of pyrimidine derivatives has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and hydrogen peroxide scavenging methods ijpsonline.commdpi.com. The mechanism often involves the donation of a hydrogen atom or an electron to the free radical, thus neutralizing it mdpi.commedcraveonline.com. The presence of electron-donating groups, such as a methoxy group, on the aromatic ring is often associated with enhanced antioxidant activity ijpsonline.com. Conversely, electron-withdrawing groups at specific positions have also been shown to confer potent activity nih.gov. Studies on various pyrimidine derivatives have demonstrated a wide range of potencies, with some compounds exhibiting radical scavenging activity comparable to standards like ascorbic acid ijpsonline.comrasayanjournal.co.in.
Table 1: Antioxidant Activity of Representative Pyrimidine Derivatives
| Compound Class | Assay | Activity (IC50 or % Inhibition) | Reference |
|---|---|---|---|
| Chromenopyrimidinethiones | DPPH & ABTS | IC50 range: 21.28-72.98 µg/ml | ijpsonline.com |
| 1,3,4-Oxadiazole tagged thieno[2,3-d]pyrimidines | DPPH | IC50 range: 16.35-17.70 µg/ml | ijpsonline.comijpsonline.com |
| 4,6-bisaryl-pyrimidin-2-amine derivatives | H2O2 Scavenging | IC50: 0.020 mol/lit | nih.gov |
| Indolyl-pyrimidine derivatives | DPPH | Good activity, comparable to ascorbic acid | ijpsonline.com |
| 2-Thiouracil-5-Sulfonamide derivatives | DPPH | IC50 range: 7.55-80.0 µg/mL | mdpi.com |
Modulation of Hemoglobin Oxygen Affinity (e.g., for Sickle Cell Disease Treatment)
Aromatic aldehydes, including derivatives of this compound, represent a significant class of compounds investigated for the treatment of sickle cell disease (SCD) researchgate.net. The pathophysiology of SCD is driven by the polymerization of deoxygenated sickle hemoglobin (HbS), which causes red blood cells to deform into a rigid sickle shape biomedres.us. One major therapeutic strategy is to increase the oxygen affinity of hemoglobin, thereby stabilizing its high-oxygen-affinity relaxed state (R-state), as oxyhemoglobin (oxyHbS) does not polymerize nih.govnih.govresearchgate.net.
Derivatives of benzaldehyde can act as allosteric modulators of hemoglobin nih.govresearchgate.net. They typically form a Schiff base adduct with the N-terminal α-Val1 amine residues located in the α-cleft of the hemoglobin tetramer nih.govresearchgate.net. This covalent interaction stabilizes the R-state, leading to a leftward shift in the oxygen equilibrium curve (OEC) and an increase in hemoglobin's affinity for oxygen nih.govnih.gov. This mechanism effectively reduces the concentration of deoxygenated HbS available for polymerization, thus inhibiting red blood cell sickling nih.govnih.gov. Voxelotor, an approved drug for SCD, is an aromatic aldehyde that operates via this mechanism researchgate.netgoogle.comnewdrugapprovals.org. Research on various pyridyl and pyrimidinyl derivatives of benzaldehyde has demonstrated that structural modifications significantly impact their potency in increasing oxygen affinity and preventing sickling nih.govgoogle.com.
Table 2: Activity of Benzaldehyde Derivatives on Hemoglobin Oxygen Affinity and Sickling
| Compound | Mechanism | Effect on Hb Oxygen Affinity (P50 shift) | Antisickling Effect | Reference |
|---|---|---|---|---|
| Voxelotor (GBT-440) | Forms Schiff base with α-globin; stabilizes R-state Hb. | Potently increases oxygen affinity. | Inhibits deoxygenation-induced sickling. | researchgate.netnewdrugapprovals.org |
| 5-HMF | Forms Schiff base with α-Val1. | Increases oxygen affinity. | Inhibits hypoxia-induced sickling. | biomedres.usnih.gov |
| Pyridyl derivatives of vanillin (B372448) (e.g., INN312) | Forms Schiff base with α-Val1. | Potently increases oxygen affinity. | Efficiently inhibits deoxy-HbS polymerization. | nih.govresearchgate.net |
| Substituted Benzaldehydes | Stabilize the oxygenated form of hemoglobin. | Produce left-shift of the oxygen saturation curve. | Potent inhibitors of sickling at low oxygen pressure. | nih.gov |
| KAUS-38 | Covalent interaction with βCys93. | Increased Hb affinity for oxygen (11.8% at 2 mM). | Inhibited erythrocyte sickling by 9% at 2 mM. | semanticscholar.org |
In Silico Drug Discovery Approaches
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique widely used in drug discovery to predict the binding orientation and affinity of a small molecule to its macromolecular target researchgate.net. For pyrimidine-based compounds, docking studies have been instrumental in elucidating their interactions with a variety of biological targets, including enzymes and receptors researchgate.netunair.ac.idmdpi.com. These simulations help visualize the binding geometries and key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-target complex researchgate.netunair.ac.id.
In the context of the activities discussed, docking studies can predict how derivatives of this compound might interact with targets like monoamine oxidase or key proteins in oxidative stress pathways. For the antisickling activity, molecular docking has been used to model the interaction of aromatic aldehydes within the α-cleft of hemoglobin. These studies confirm that the aldehyde group is positioned to form a Schiff base with the α-Val1 residue, and that other substituents on the benzaldehyde ring can form additional stabilizing interactions with nearby amino acid residues, thereby influencing the compound's potency as an allosteric modulator nih.gov. The binding energy scores calculated from these simulations can help rank potential drug candidates before their synthesis and experimental testing unair.ac.idmdpi.com.
Structure-Activity Relationship (SAR) Elucidation
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyrimidine derivatives, SAR analyses have been crucial in optimizing their therapeutic potential nih.govrsc.org.
For Antimonoamine Oxidase Activity: In related diazine heterocycles, SAR studies have shown that the nature and position of substituents on the core ring system determine both the potency and selectivity of MAO inhibition nih.gov.
For Modulation of Hemoglobin Oxygen Affinity: SAR is particularly well-defined for benzaldehyde derivatives as antisickling agents. Studies have demonstrated that the position of the aldehyde group relative to other substituents is critical. For instance, in pyridyl derivatives of benzaldehyde, ortho-substituted compounds are generally the most potent in increasing hemoglobin's oxygen affinity researchgate.netnih.gov. The methoxy group's position can also substantially alter activity, with meta or para substitutions often showing high potency researchgate.net. These SAR insights are vital for designing new, more effective modulators for sickle cell disease treatment nih.gov.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
In silico ADMET prediction is a critical step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. For pyrimidine-based drug candidates, computational tools are routinely used to predict their drug-likeness and ADMET profiles nih.govresearchgate.netnih.govgjpb.de. These predictions help to identify and filter out compounds that are likely to fail in later stages of development due to poor bioavailability or toxicity gjpb.de.
Commonly evaluated parameters include adherence to Lipinski's Rule of Five (which predicts oral bioavailability), solubility, plasma protein binding, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes researchgate.netgjpb.de. Toxicity predictions screen for potential issues such as mutagenicity or carcinogenicity. Numerous studies on various pyrimidine derivatives have shown that these compounds can be designed to possess favorable ADMET properties, with good predicted oral bioavailability and low toxicity researchgate.net. For example, in silico screening of large libraries of heterocyclic compounds, including pyrimidines, has successfully identified candidates with desirable drug-like properties for further development gjpb.de.
Table 3: Representative In Silico ADMET Predictions for Pyrimidine-Based Compounds
| ADMET Parameter | Predicted Property/Outcome | Significance | Reference |
|---|---|---|---|
| Lipinski's Rule of Five | Many derivatives fall within acceptable ranges. | Predicts good oral bioavailability and "drug-likeness". | mdpi.comresearchgate.net |
| Aqueous Solubility | Variable, but can be optimized through structural modification. | Crucial for absorption. | researchgate.net |
| Human Intestinal Absorption (HIA) | Often predicted to be high for well-designed derivatives. | Indicates potential for good absorption after oral administration. | researchgate.net |
| Blood-Brain Barrier (BBB) Penetration | Can be tailored; some derivatives predicted to be CNS-negative. | Important for avoiding unwanted central nervous system side effects. | gjpb.de |
| CYP2D6 Inhibition | Many derivatives are predicted to be non-inhibitors. | Lower risk of drug-drug interactions. | researchgate.net |
| Toxicity (e.g., Mutagenicity) | Generally predicted to be non-toxic and non-mutagenic. | Indicates a favorable safety profile. | gjpb.de |
High-Throughput Screening and DNA-Encoded Library Applications
The evolution of drug discovery has been marked by the development of sophisticated screening methodologies capable of rapidly assessing vast chemical libraries for biological activity. High-throughput screening (HTS) and DNA-encoded library (DEL) technology represent two cornerstones of modern hit identification, enabling the efficient exploration of chemical space. nih.gov Small molecules containing privileged scaffolds, such as the pyrimidine ring found in this compound, are of significant interest for the construction of these large-scale libraries. nih.gov The pyrimidine motif is a ubiquitous component in approved drugs and natural products, making it an ideal framework for generating libraries with drug-like properties. nih.gov
High-throughput screening involves the automated testing of large numbers of compounds against a specific biological target. While powerful, HTS requires significant investment in infrastructure and compound management. nih.gov DNA-encoded library technology offers a cost-effective and time-efficient alternative, allowing for the generation and interrogation of libraries containing billions of members. nih.gov In a DEL, each small molecule is covalently linked to a unique DNA oligonucleotide that serves as an identifiable barcode for that specific molecule. nih.govnih.gov This allows for the pooling of entire libraries and their screening against a target protein in a single experiment. springernature.com Active compounds that bind to the target can be isolated and their DNA tags sequenced to reveal their chemical identity. springernature.com
The utility of the pyrimidine scaffold in DEL applications has been demonstrated in several studies. For instance, diversified pyrimidine-focused DNA-encoded libraries have been synthesized and screened against targets like BRD4, yielding inhibitors with nanomolar activity. nih.gov The construction of such libraries often employs iterative cycles of DNA-compatible chemical reactions, where building blocks are added sequentially, and the corresponding DNA tag is extended to encode the synthetic step. nih.govnih.gov
A compound such as this compound represents a valuable starting point or building block for the synthesis of a DEL. The aldehyde functional group can participate in a variety of DNA-compatible reactions, such as reductive amination, to introduce diversity. The pyrimidine and benzaldehyde components can be further functionalized to create a multi-dimensional chemical library.
Below is a hypothetical data table illustrating the type of results that could be obtained from screening a DEL constructed using a scaffold derived from this compound against a protein kinase.
| Library Member ID | Scaffold | Building Block 1 (R1) | Building Block 2 (R2) | Enrichment Ratio | Off-DNA IC₅₀ (nM) |
| DEL-A-001 | Pyrimidinyl-benzaldehyde | 4-Fluoroaniline | Cyclopropylamine | 1500 | 75 |
| DEL-A-002 | Pyrimidinyl-benzaldehyde | 3-Chloroaniline | Piperidine | 950 | 250 |
| DEL-A-003 | Pyrimidinyl-benzaldehyde | Aniline | Morpholine | 50 | >10,000 |
| DEL-A-004 | Pyrimidinyl-benzaldehyde | 4-Methoxyaniline | Pyrrolidine | 1200 | 110 |
The successful application of pyrimidine-based DELs underscores the power of this technology in identifying novel and potent bioactive compounds. nih.gov The ability to rapidly synthesize and screen massive libraries of compounds derived from medicinally relevant scaffolds like that of this compound continues to drive innovation in early-stage drug discovery. nih.govnih.gov
Applications in Materials Science and Agrochemical Development
Utilization in Functional Materials Development (e.g., Polymers, Coatings)
While specific polymers or coatings derived directly from 2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde are not extensively documented in dedicated literature, its structural components suggest significant potential as a monomer or modifying agent in materials science. The aldehyde functional group is highly reactive and can participate in various polymerization reactions, such as condensation reactions with amines or active methylene (B1212753) compounds to form Schiff bases or vinyl polymers, respectively.
The incorporation of the pyrimidine (B1678525) moiety into a polymer backbone is of particular interest. Pyrimidine-containing pincer compounds have been noted for their applications in material science nih.gov. Heterocyclic rings like pyrimidine can enhance the thermal stability, rigidity, and electronic properties of polymeric materials. Dihydropyrimidinone and dihydropyrimidine (B8664642) derivatives, which can be synthesized from benzaldehydes through multicomponent reactions like the Biginelli reaction, serve as intermediates for creating diverse molecular structures for further material development researchgate.net. Therefore, this compound is a promising candidate for creating novel functional polymers and coatings with tailored optical, thermal, and chemical properties.
Development of Fluorescent Probes for Biological Imaging
Fluorescent probes are indispensable tools in biomedical research and diagnostics, allowing for the visualization of specific ions, molecules, and biological processes within living cells nih.gov. The design of these probes often involves a fluorophore (a fluorescent core structure) linked to a recognition unit that interacts with the target analyte nih.govrsc.org. Pyrimidine derivatives are frequently used in the synthesis of fluorescent analogues due to their valuable photophysical properties nih.gov.
Compounds like this compound serve as key building blocks for creating such probes. The pyrimidine ring can be part of the core chromophore system, and the aldehyde group provides a convenient chemical handle for modification mdpi.comrsc.org. For instance, a pyrimidine-based aldehyde can be condensed with other aromatic compounds to create sophisticated dyes with desirable optical properties. Research has shown the successful synthesis of two-photon fluorescent dyes by condensing a pyrimidine derivative with 4-dimethylaminobenzaldehyde, resulting in a probe suitable for bioimaging with negligible cytotoxicity ciac.jl.cn. This demonstrates a clear synthetic pathway where this compound could be similarly employed to develop novel probes for imaging various biological targets. The development of libraries of fluorescent probes allows for the efficient screening and discovery of new agents for tumor imaging and diagnosing other diseases rsc.orgnih.gov.
Table 1: Properties of a Representative Pyrimidine-Based Two-Photon Fluorescent Dye Data derived from a study on a similar pyrimidine-based dye for illustrative purposes.
| Property | Value | Reference |
| Compound Name | 2-[(1E)-2-[4-(dimethylamino)phenyl]ethenyl]-6-methyl-4(3H)-pyrimidinone (NHP) | ciac.jl.cn |
| Synthesis Method | Condensation of 2,4-dismethyl-6-pyrimidinol and 4-dimethylaminobenzaldehyde | ciac.jl.cn |
| Absorption Peak (λabs) | ~400 nm | ciac.jl.cn |
| Emission Peak (λem) | ~550 nm | ciac.jl.cn |
| Application | Bioimaging of HepG2/SH-SY5Y cells and Drosophila brains | ciac.jl.cn |
| Cytotoxicity | Negligible | ciac.jl.cn |
Role in Agrochemical Synthesis (e.g., Pesticides, Herbicides)
The pyrimidine nucleus is a "privileged scaffold" in medicinal and agricultural chemistry. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including roles as insecticides, rodenticides, fungicides, and herbicides researchgate.netorientjchem.orgekb.eggrowingscience.com. This broad activity makes them a focal point for the discovery of new crop protection agents researchgate.netgsconlinepress.com.
This compound acts as a valuable intermediate in the synthesis of these biologically active molecules. The aldehyde group allows for its facile incorporation into more complex structures through reactions like condensations, reductions, and oxidations nih.gov. For example, a major class of herbicides, the aryloxyphenoxypropionates (APPs), function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses researchgate.net. The rational design of new herbicides involves creating molecules with a pyrimidine-based core that can effectively bind to the active site of this enzyme researchgate.net. The synthesis of such complex molecules relies on versatile building blocks like this compound to construct the desired chemical architecture.
Table 2: Examples of Agrochemical Activity in Pyrimidine Derivatives
| Type of Agrochemical | Mode of Action/Target | References |
| Herbicides | Inhibition of acetyl-CoA carboxylase (ACCase) | researchgate.net |
| Fungicides | Broad-spectrum activity against various fungal strains | orientjchem.orgwjarr.com |
| Insecticides | Targeting nervous system or metabolic pathways of insects | ekb.eg |
| Rodenticides | Acting as anticoagulants or metabolic poisons | ekb.eg |
Photophysical Applications (e.g., Azo Dyes)
Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–) nih.gov. These dyes have widespread applications in textiles, printing, and as functional materials dntb.gov.ua. The color and properties of an azo dye are determined by the chemical structure of the aromatic rings linked by the azo bridge.
This compound is a precursor for creating novel heterocyclic azo dyes. The synthesis typically involves the diazotization of an aromatic amine, which is then reacted with a coupling component. A derivative of the title compound, such as its corresponding aniline, could serve as a coupling partner. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing pyrimidine ring on the benzaldehyde (B42025) scaffold would significantly influence the electronic structure and, consequently, the photophysical properties of the resulting azo dye dntb.gov.uamdpi.com. These properties include the wavelength of maximum absorption (color), fluorescence quantum yield, and solvatochromism (the change in color with solvent polarity) dntb.gov.uanih.gov. Pyrimidine-based azo dyes have been synthesized and investigated for their unique photophysical behaviors and potential as advanced colorants dntb.gov.uaacs.org.
Table 3: General Photophysical Characteristics of Pyrimidine-Based Azo Dyes
| Property | Description | Potential Influence of this compound | References |
| Absorption Spectrum | Determines the color of the dye. | The methoxy and pyrimidine groups act as auxochromes, shifting the absorption wavelength. | dntb.gov.uamdpi.com |
| Emission Spectrum | Characterizes the fluorescence properties. | The rigid heterocyclic structure can lead to enhanced fluorescence. | dntb.gov.uarsc.org |
| Solvatochromism | The change in color in response to the polarity of the solvent. | The push-pull electronic nature of the molecule can induce strong solvatochromic shifts. | dntb.gov.uanih.gov |
| Quantum Yield | The efficiency of converting absorbed light into emitted light. | Molecular structure and environment dictate the quantum yield. | rsc.org |
Future Perspectives and Research Directions
Design and Synthesis of Next-Generation Derivatives with Enhanced Bioactivity
The structural framework of 2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde is ripe for modification to generate next-generation derivatives with potentially superior biological activities. Future synthetic strategies will likely focus on leveraging the aldehyde functional group and modifying the pyrimidine (B1678525) and benzene (B151609) rings to explore a wider chemical space and optimize structure-activity relationships (SAR).
A primary avenue of investigation involves the synthesis of chalcone (B49325) derivatives. The aldehyde group can readily undergo Claisen-Schmidt condensation with various substituted ketones to yield α,β-unsaturated ketones. nih.govresearchgate.net These chalcones can then be utilized as precursors for the synthesis of a multitude of heterocyclic compounds, such as pyrazolines and other pyrimidine derivatives, which have demonstrated significant antioxidant and cytotoxic activities. nih.gov
Another key strategy is the derivatization of the pyrimidine ring. By introducing various substituents at different positions of the pyrimidine nucleus, it is possible to modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity to biological targets. nih.gov For instance, the incorporation of sulfonamide moieties has been explored to achieve dual activity against targets like EGFR and HER2 in breast cancer cell lines. nih.gov
Furthermore, multicomponent reactions (MCRs) offer an efficient and atom-economical approach to generate libraries of complex derivatives from the parent aldehyde. nih.govacs.org For example, the Biginelli reaction, a well-known MCR, can be employed to synthesize dihydropyrimidinones, a class of compounds with a wide range of therapeutic properties. researchgate.net
The table below illustrates potential synthetic modifications and the resulting classes of compounds that could be explored.
| Starting Material | Reaction Type | Potential Derivative Class | Targeted Bioactivity |
| This compound | Claisen-Schmidt Condensation | Chalcones | Anticancer, Antioxidant nih.gov |
| This compound | Biginelli Reaction | Dihydropyrimidinones | Antiviral, Anti-inflammatory researchgate.net |
| This compound | Condensation with Hydrazines | Hydrazones/Pyrazolines | Antimicrobial, Cytotoxic researchgate.net |
| This compound | Reductive Amination | Substituted Amines | Kinase Inhibition nih.gov |
Deeper Mechanistic Insights into Biological Interactions and Target Validation
A critical future direction is the elucidation of the precise molecular mechanisms through which derivatives of this compound exert their biological effects. While the pyrimidine scaffold is known to interact with a wide array of biological targets, identifying the specific proteins or nucleic acids that bind to these novel derivatives is paramount for rational drug development. nih.govresearchgate.net
Future research should focus on target identification and validation studies. This can be achieved through a combination of in vitro screening against panels of known drug targets, such as kinases, and proteomic approaches to identify novel binding partners. The pyrimidine core is a known hinge-binding motif for many human kinases, and derivatives could be designed to target understudied kinases implicated in neurodegeneration or cancer. acs.orgnih.gov For example, pyrimidine-based compounds have been successfully developed as inhibitors of cyclin-dependent kinases (CDKs), Aurora kinases, and Epidermal Growth Factor Receptor (EGFR). acs.orgresearchgate.net
Once a primary target is identified, detailed mechanistic studies will be necessary to understand the nature of the molecular interactions. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the ligand-target complex, revealing key binding interactions and informing further rounds of lead optimization. acs.org Additionally, cellular assays will be crucial to validate that the observed in vitro activity translates into the desired biological effect in a cellular context, such as the induction of apoptosis in cancer cells or the inhibition of inflammatory signaling pathways. acs.org The re-discovery of pyrimidine salvage pathways as a target in cancer therapy also opens new avenues for designing inhibitors that could work alone or in combination with existing therapies. mdpi.com
Advanced Computational Modeling for Rational Drug Design
Computational methods are indispensable tools for accelerating the drug discovery process and are expected to play a pivotal role in the rational design of novel derivatives of this compound. In silico techniques can guide the selection of synthetic targets, predict their biological activity, and assess their pharmacokinetic properties, thereby reducing the time and cost associated with experimental studies.
Molecular docking simulations will be instrumental in predicting the binding modes and affinities of newly designed compounds against validated biological targets. nih.gov By visualizing how a ligand fits into the active site of a protein, researchers can make informed decisions about which structural modifications are most likely to enhance binding potency and selectivity. researchgate.net For instance, docking studies can help in designing derivatives that form specific hydrogen bonds or hydrophobic interactions with key amino acid residues in a kinase ATP-binding pocket.
Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis.
In addition to predicting efficacy, computational tools can also be used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties. mdpi.com Early assessment of these properties is crucial to avoid late-stage failures in drug development. By filtering out compounds with predicted poor pharmacokinetic profiles or potential toxicities, research efforts can be focused on candidates with a higher probability of success.
The following table summarizes the key computational approaches and their applications in the design of this compound derivatives.
| Computational Method | Application | Desired Outcome |
| Molecular Docking | Predict binding mode and affinity to a specific target (e.g., kinase). | Identify derivatives with enhanced potency and selectivity. researchgate.net |
| QSAR | Correlate chemical structure with biological activity. | Predict the activity of virtual compounds and prioritize synthesis. |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex over time. | Assess the stability of binding and understand conformational changes. researchgate.net |
| ADME-Tox Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Select candidates with favorable drug-like properties. mdpi.com |
Exploration of Novel Catalytic and Green Synthetic Methodologies
The development of sustainable and efficient synthetic methods is a cornerstone of modern chemistry. Future research on this compound and its derivatives will undoubtedly focus on the exploration of novel catalytic systems and green synthetic methodologies to improve reaction efficiency, reduce waste, and minimize environmental impact. researchgate.net
One promising area is the use of nanocatalysts in multicomponent reactions. rsc.org For example, nano-magnetite complexes have been successfully employed for the green synthesis of pyrido[2,3-d]pyrimidines. rsc.org These catalysts offer advantages such as high surface area, enhanced reactivity, and ease of separation and recyclability.
Organocatalysis presents another green alternative to traditional metal-based catalysts. acs.org Simple organic molecules, such as L-proline, can catalyze key bond-forming reactions under mild conditions. The use of deep eutectic solvents (DES) as both a catalyst and a green reaction medium is also an emerging trend for the synthesis of pyrimidine-based heterocycles. nih.gov
Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for the synthesis of various pyrimidine derivatives. acs.orgmdpi.com This technique, often combined with solvent-free conditions, aligns well with the principles of green chemistry. mdpi.comtandfonline.com Furthermore, one-pot procedures, where multiple synthetic steps are carried out in the same reaction vessel, can significantly improve efficiency by avoiding the isolation and purification of intermediates. acs.orgrug.nl A one-pot reduction/cross-coupling procedure has been developed for the synthesis of substituted benzaldehydes, which could be adapted for the derivatization of the target compound. acs.orgrug.nl
Expanding Applications in Emerging Fields of Chemical Science
While the primary focus for pyrimidine derivatives has traditionally been in medicinal chemistry, the unique photophysical and electronic properties of these compounds suggest potential applications in other emerging fields of chemical science. researchgate.netgrowingscience.com Future research should aim to explore these non-traditional applications for derivatives of this compound.
In materials science, pyrimidine-based compounds have been investigated for their use as fluorescent sensors and as components of organic light-emitting diodes (OLEDs). researchgate.net The extended π-system of the this compound scaffold could be systematically modified to tune its fluorescence properties, leading to the development of novel chemosensors for the detection of specific metal ions or biomolecules.
In catalysis, the nitrogen atoms in the pyrimidine ring can act as ligands for metal centers. This suggests that derivatives of this compound could be used to synthesize novel organometallic complexes with catalytic activity. These complexes could find applications in various organic transformations, contributing to the development of new and efficient catalytic systems. The aldehyde functionality itself can also be a precursor to other functional groups useful in materials science and catalysis.
By expanding the scope of research beyond drug discovery, the full potential of the this compound scaffold can be realized, leading to innovations in diverse areas of chemical science.
Q & A
Q. Q1. What is the primary synthetic route for 2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde, and how can its purity be optimized?
A1. The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 5-bromo-2-methoxybenzaldehyde and pyrimidin-5-ylboronic acid, followed by purification using silica gel column chromatography with petroleum ether/ethyl acetate (10:1) as the eluent . Yield optimization (e.g., 70% reported) can be achieved by controlling reaction temperature (80–100°C), ligand selection (e.g., Pd(PPh₃)₄), and excess boronic acid (1.2–1.5 eq). Purity is confirmed via ¹H NMR (δ 10.03 ppm for aldehyde proton) and LC-MS to detect residual palladium or unreacted intermediates .
Q. Q2. How is this compound utilized in C–H functionalization reactions?
A2. The compound acts as a transient directing group (TDG) for meta-selective C–H activation in amine-containing substrates. The aldehyde forms a reversible imine linkage with primary amines, positioning the pyrimidine moiety to coordinate with transition metals (e.g., Pd, Ru), directing functionalization to the meta position. This avoids covalent modification of the substrate, simplifying post-reaction workup .
Q. Q3. What analytical techniques are critical for characterizing this compound and its derivatives?
A3. Key techniques include:
- ¹H/¹³C NMR : To confirm aldehyde (δ 9.3–10.1 ppm) and pyrimidine proton signals.
- HRMS : For molecular ion validation (theoretical m/z: 215.0822 for C₁₃H₁₁N₂O₂).
- X-ray crystallography : Resolves spatial orientation of the methoxy and pyrimidine groups, critical for understanding directing effects .
Advanced Research Questions
Q. Q4. How do electronic and steric effects of substituents on the pyrimidine ring influence meta-selectivity in C–H functionalization?
A4. Electron-withdrawing groups (e.g., –CF₃) on pyrimidine enhance metal coordination strength, improving reaction rates but potentially reducing selectivity. Steric bulk at the 2-position of pyrimidine can hinder coordination, leading to undesired ortho activation. Computational studies (DFT) suggest optimal meta-selectivity is achieved with unsubstituted pyrimidine rings due to balanced electronic and steric profiles .
Q. Q5. What strategies resolve contradictions in catalytic activity when using this compound under varying reaction conditions?
A5. Discrepancies in catalytic efficiency (e.g., Pd vs. Ru systems) arise from solvent polarity, temperature, and additive effects. For example:
- Polar aprotic solvents (DMF, DMSO) stabilize metal-TDG complexes but may deactivate catalysts via coordination.
- Additives (e.g., Ag₂O) scavenge halides, improving turnover.
- Temperature gradients : Higher temperatures (>100°C) accelerate imine formation but risk aldehyde decomposition. Systematic DoE (Design of Experiments) is recommended to balance these factors .
Q. Q6. How can computational modeling guide the design of derivatives for targeted enzyme inhibition (e.g., BACE1)?
A6. Derivatives like 2,4-difluoro-5-(pyrimidin-5-yl)benzaldehyde (IC₅₀: 0.29 μM for BACE1) show enhanced activity via hydrogen bonding between methoxy groups and the enzyme’s flap region (Asp228, Thr232). Molecular docking (AutoDock Vina) and MD simulations predict improved potency by replacing methoxy with heterocycles (e.g., isoxazole) to reduce logP and enhance ligand efficiency .
Q. Q7. What experimental evidence supports the transient nature of the directing group in catalytic cycles?
A7. Kinetic studies using in-situ IR and mass spectrometry confirm TDG dissociation post-functionalization. For example, isotopic labeling (¹³C-aldehyde) shows no incorporation into the final product, while stoichiometric control experiments (TDG:substrate = 1:1) maintain yield, proving non-covalent interaction .
Methodological Challenges
Q. Q8. How can regioselectivity issues in multi-substituted arene functionalization be addressed using this compound?
A8. Competing ortho/para pathways arise from steric clashes or electronic mismatches. Strategies include:
Q. Q9. What are the limitations of this compound in large-scale syntheses?
A9. Challenges include:
- Aldehyde instability : Prone to oxidation under aerobic conditions; use of stabilizers (BHT) or inert atmospheres is critical.
- Pd leaching : Limits catalyst recyclability; immobilized catalysts (e.g., Pd@MOF) mitigate this.
- Cost : Pyrimidine boronic acids are expensive; alternative routes (e.g., direct C–H borylation) are under investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
